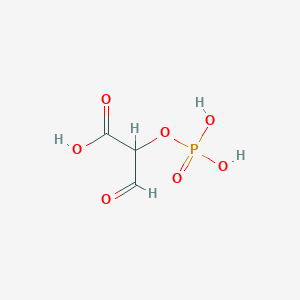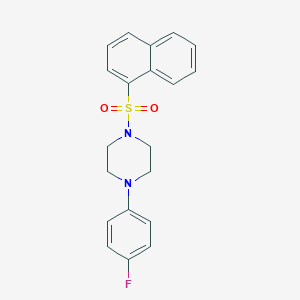
2-Ethyl-1-(phenylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-(phenylsulfonyl)piperidine, also known as EPS or SUL-121, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. EPS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.4 g/mol.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1-(phenylsulfonyl)piperidine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 2-Ethyl-1-(phenylsulfonyl)piperidine has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation and cognitive function. 2-Ethyl-1-(phenylsulfonyl)piperidine may also act as an antagonist at certain receptor sites, which could contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
2-Ethyl-1-(phenylsulfonyl)piperidine has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce inflammation and oxidative stress in the brain, which could contribute to its neuroprotective effects. 2-Ethyl-1-(phenylsulfonyl)piperidine has also been shown to reduce pain sensitivity in animal models, suggesting that it may have potential as an analgesic.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Ethyl-1-(phenylsulfonyl)piperidine is that it has been extensively studied in animal models, and its safety profile has been well established. 2-Ethyl-1-(phenylsulfonyl)piperidine has also been shown to be stable under a wide range of experimental conditions, making it a reliable compound for use in laboratory experiments. However, one limitation of 2-Ethyl-1-(phenylsulfonyl)piperidine is that it is relatively expensive compared to other compounds that have similar biological activities.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-Ethyl-1-(phenylsulfonyl)piperidine. One area of interest is the development of 2-Ethyl-1-(phenylsulfonyl)piperidine analogs that have improved potency and selectivity. Another area of interest is the investigation of 2-Ethyl-1-(phenylsulfonyl)piperidine as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully elucidate the mechanism of action of 2-Ethyl-1-(phenylsulfonyl)piperidine and its effects on neurotransmitter systems in the brain.
Synthesemethoden
2-Ethyl-1-(phenylsulfonyl)piperidine can be synthesized through a multistep process that involves the reaction of piperidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to a series of purification steps to obtain the pure compound. This synthesis method has been optimized to yield high purity and yield of 2-Ethyl-1-(phenylsulfonyl)piperidine.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-(phenylsulfonyl)piperidine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 2-Ethyl-1-(phenylsulfonyl)piperidine has also been shown to have potent neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-2-ethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-2-12-8-6-7-11-14(12)17(15,16)13-9-4-3-5-10-13/h3-5,9-10,12H,2,6-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIFIOGAKYDXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201518 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Ethyl-1-(phenylsulfonyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)




![2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)





